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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

Cat. No.: B10821909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the

targeted degradation of the 12-kDa FK506-binding protein (FKBP12). Structurally, RC32 is a

heterobifunctional molecule that conjugates Rapamycin, a high-affinity ligand for FKBP12, with

Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This conjugation is

achieved through a polyethylene glycol (PEG) linker.[1] The tripartite structure of RC32 enables

the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and

subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown strategy has

demonstrated efficacy in various cell lines and in vivo models, including mice, rats, pigs, and

rhesus monkeys, making it a valuable tool for studying the physiological roles of FKBP12.[1]

Chemical and Physical Properties
Property Value Reference

Chemical Formula C₇₅H₁₀₇N₇O₂₀ [2]

Molecular Weight 1426.69 g/mol [2]

CAS Number 2375555-66-9 [2]
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The mechanism of action for RC32 follows the established paradigm for PROTACs. By

simultaneously binding to FKBP12 and the CRBN E3 ligase, RC32 induces the formation of a

ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating

enzyme associated with the E3 ligase to lysine residues on the surface of FKBP12. The

resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.

The RC32 molecule is subsequently released and can catalytically induce the degradation of

multiple FKBP12 proteins.[3]
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Figure 1: Mechanism of RC32-mediated FKBP12 degradation.
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Cell Line DC₅₀ Incubation Time Reference

Jurkat ~0.3 nM 12 hours [2]

Quantitative In Vivo Degradation Data

Animal
Model

Dosage
Administrat
ion Route

Duration

Organs with
Significant
Degradatio
n

Reference

Mice
30 mg/kg,

twice a day

Intraperitonea

l (i.p.)
1 day

Heart, Liver,

Kidney,

Spleen, Lung,

Stomach,

Eyes

[2]

Mice
60 mg/kg,

twice a day
Oral 1 day

Most organs

(except brain)
[2]

Bama Pigs
8 mg/kg,

twice a day

Intraperitonea

l (i.p.)
2 days

Most organs

examined
[2]

Rhesus

Monkeys

8 mg/kg,

twice a day

Intraperitonea

l (i.p.)
3 days

Heart, Liver,

Kidney,

Spleen, Lung,

Stomach

[2]

Experimental Protocols
In Vitro FKBP12 Degradation Assay in Jurkat Cells
This protocol outlines the methodology for assessing the degradation of FKBP12 in a human T

lymphocyte cell line.

1. Cell Culture:

Jurkat, Clone E6-1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal

Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://www.medchemexpress.com/fkbp12-protac-rc32.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO₂.[4][5]

Cell density should be maintained between 1 x 10⁵ and 3 x 10⁶ viable cells/mL.[6]

2. PROTAC Treatment:

Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the

experiment.

Prepare a stock solution of RC32 in DMSO.

On the day of treatment, prepare serial dilutions of RC32 in fresh culture medium to achieve

the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2] A vehicle control (DMSO

only) must be included.

Add the RC32-containing medium or vehicle control to the cells and incubate for the

specified duration (e.g., 12 hours).[2]

3. Cell Lysis:

Following incubation, harvest the cells by centrifugation at 1,200 rpm for 5 minutes.[4]

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7] Incubate on

ice for 30 minutes with intermittent vortexing.[7]

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7] The supernatant

contains the total protein extract.

4. Western Blot Analysis:

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.[7]
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Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A

loading control antibody (e.g., GAPDH or β-actin) should also be used.

Wash the membrane three times with TBST.[7]

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[7]

Wash the membrane again three times with TBST.[7]

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an

imaging system.[7]

Quantify band intensities using densitometry software to determine the percentage of

FKBP12 degradation relative to the vehicle control.
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Figure 2: Workflow for in vitro FKBP12 degradation analysis.
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In Vivo FKBP12 Degradation in Mice
This protocol provides a general framework for assessing the in vivo efficacy of RC32. All

animal procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).

1. Animal Husbandry:

Use male and female mice of a specified strain (e.g., C57BL/6).

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad

libitum access to food and water.

2. RC32 Formulation and Administration:

For intraperitoneal (i.p.) injection, prepare a suspension of RC32. A typical formulation

involves first creating a stock solution in DMSO, then diluting with PEG300, Tween-80, and

saline.[2] For example, a 1 mg/mL suspension can be made with 10% DMSO, 40% PEG300,

5% Tween-80, and 45% Saline.[2]

Administer RC32 via i.p. injection at the specified dosage (e.g., 30 mg/kg).[2] The injection

volume should not exceed 10 mL/kg.[8]

Administer the dose twice daily for the duration of the study (e.g., 1 day).[2] A vehicle control

group receiving the same formulation without RC32 is essential.

3. Tissue Collection and Processing:

At the end of the treatment period, euthanize the mice using an approved method.

Immediately dissect and collect various organs and tissues (e.g., heart, liver, kidney, spleen,

brain).

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

4. Protein Extraction and Western Blot:

Homogenize the frozen tissues in RIPA buffer with protease inhibitors.
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Follow the Western Blot Analysis protocol as described for the in vitro assay (steps 4

onwards) to determine the levels of FKBP12 in each tissue.

Signaling Pathway Involvement
RC32-mediated degradation of FKBP12 has been shown to impact the Bone Morphogenetic

Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor-β (TGF-β)

superfamily. FKBP12 is a known inhibitor of the type I BMP receptors. By degrading FKBP12,

RC32 releases this inhibition, leading to the activation of the BMP signaling cascade. This

results in the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate

the expression of target genes.
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Figure 3: Effect of RC32 on the BMP signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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